molecular formula C7H8ClN3 B13346983 1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine

1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine

Cat. No.: B13346983
M. Wt: 169.61 g/mol
InChI Key: HCDFACRMLGESAZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyrimidine with cyclopropanamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) in solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K₃PO₄).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological profiles and material properties.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H8ClN3/c8-6-10-4-1-5(11-6)7(9)2-3-7/h1,4H,2-3,9H2

InChI Key

HCDFACRMLGESAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=NC=C2)Cl)N

Origin of Product

United States

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